molecular formula C4H5N4NaO2 B3196211 1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt CAS No. 96107-94-7

1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt

Cat. No.: B3196211
CAS No.: 96107-94-7
M. Wt: 164.1 g/mol
InChI Key: VQNJMUUEIMIRJX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt is an organic compound with the molecular formula C4H6N4NaO2. It is a sodium salt derivative of 1H-tetrazole-5-carboxylic acid ethyl ester. This compound is primarily used in organic synthesis as a reagent to construct tetrazole-containing structures . It has significant applications in various fields, including medicinal chemistry, pharmaceuticals, and material science .

Biochemical Analysis

Biochemical Properties

Ethyl 1H-tetrazole-5-carboxylate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of pyrazole acids, which have niacin receptor agonistic activity and are useful for the treatment of dyslipidemia . The compound’s interactions with enzymes and proteins are crucial for its role in biochemical pathways, influencing the activity and function of these biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1H-tetrazole-5-carboxylate sodium salt can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation

Transport and Distribution

The transport and distribution of Ethyl 1H-tetrazole-5-carboxylate sodium salt within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes .

Subcellular Localization

Ethyl 1H-tetrazole-5-carboxylate sodium salt’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt can be synthesized through several methods. One common approach involves the reaction of ethyl 1H-tetrazole-5-carboxylate with sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or water . The product is then isolated and purified through crystallization or other separation techniques.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated tetrazole derivatives .

Comparison with Similar Compounds

Uniqueness: 1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt is unique due to its sodium salt form, which enhances its solubility in water and other polar solvents. This property makes it particularly useful in aqueous reactions and biological applications .

Properties

IUPAC Name

sodium;ethyl 1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.Na/c1-2-10-4(9)3-5-7-8-6-3;/h2H2,1H3,(H,5,6,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNJMUUEIMIRJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=N[N-]1.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt
Reactant of Route 2
Reactant of Route 2
1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt
Reactant of Route 3
1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt
Reactant of Route 4
Reactant of Route 4
1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt
Reactant of Route 5
Reactant of Route 5
1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt
Reactant of Route 6
1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.